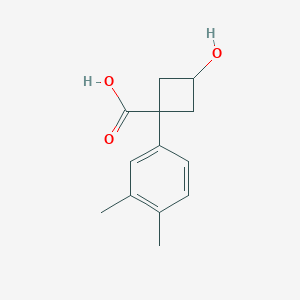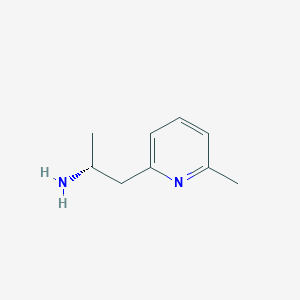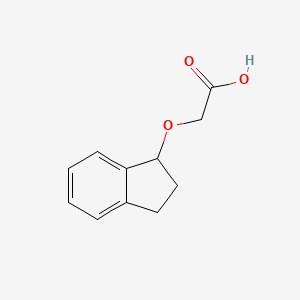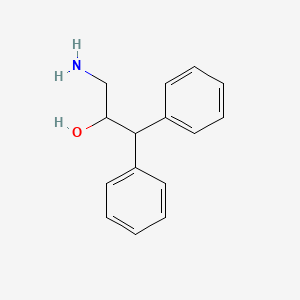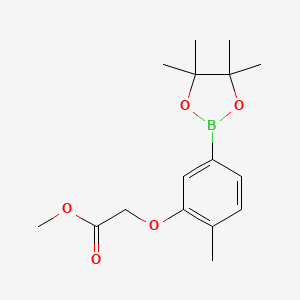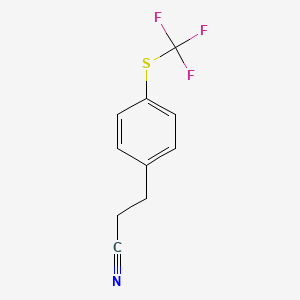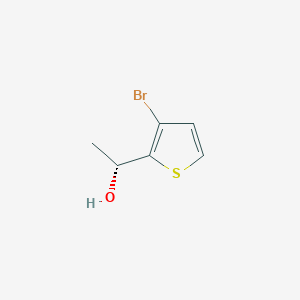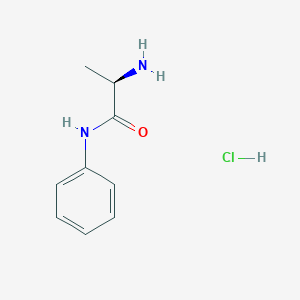![molecular formula C7H10N2O2 B13592157 O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B13592157.png)
O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine: is a chemical compound with the molecular formula C6H8N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a hydroxylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamine Derivatives: One common method involves the O-alkylation of hydroxylamine derivatives.
Methanolysis of Hydroxylamine Sulfonates: Another method involves the methanolysis of hydroxylamine sulfonates, where hydroxylamine sulfonates react with methanol to produce methoxyamine.
Industrial Production Methods: Industrial production methods for O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine can undergo oxidation reactions, where it is converted to corresponding oximes or nitroso compounds.
Reduction: This compound can also undergo reduction reactions, leading to the formation of amines.
Substitution: Substitution reactions involving this compound typically result in the replacement of the hydroxylamine group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various alkylating agents and halides can be used for substitution reactions.
Major Products:
Oximes: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a reagent in the synthesis of various organic compounds.
- Acts as a building block for the preparation of more complex molecules.
Biology:
- Employed in the study of enzyme mechanisms and inhibition.
- Used in the modification of biomolecules for research purposes.
Medicine:
- Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
- Studied for its role in inhibiting specific enzymes involved in disease pathways.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Methoxyamine Hydrochloride (CAS# 593-56-6): Similar in structure but with a different functional group arrangement.
O-Methylhydroxylamine: Another related compound with similar reactivity and applications.
Uniqueness: O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
O-[(6-methoxypyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H10N2O2/c1-10-7-3-2-6(4-9-7)5-11-8/h2-4H,5,8H2,1H3 |
InChI Key |
OYQQTZJRCJXDDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


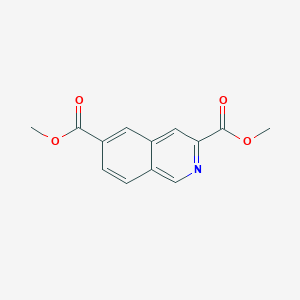
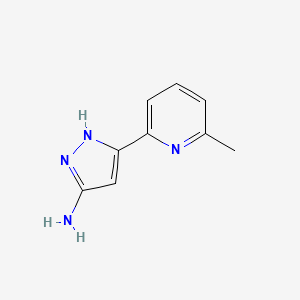
![6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one](/img/structure/B13592084.png)
![N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13592088.png)
